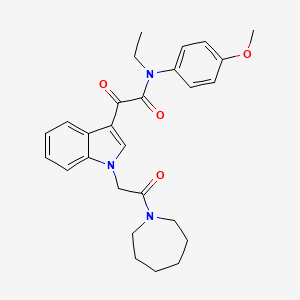

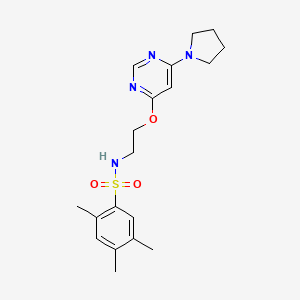

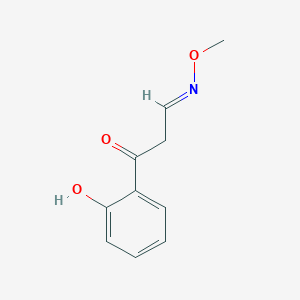

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains an azepane ring, an indole ring, and a 4-methoxyphenyl group. Azepane is a seven-membered heterocyclic compound containing nitrogen. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 4-methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring introduces a cyclic amine into the structure, while the indole and 4-methoxyphenyl groups introduce aromaticity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azepane ring, the indole ring, and the 4-methoxyphenyl group. The nitrogen in the azepane ring could act as a nucleophile in reactions. The indole ring, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of the azepane, indole, and 4-methoxyphenyl groups .Applications De Recherche Scientifique

Antioxidant and Neuroprotective Potential

Research has shown the potential of compounds structurally related to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide in neuroprotection and antioxidation. A study by Pachón-Angona et al. (2019) synthesized and evaluated various compounds, finding potent antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress in SH-SY5Y cells. This suggests a promising role in treating pathologies associated with oxidative stress, such as neurodegenerative diseases (Pachón-Angona et al., 2019).

Antimicrobial Properties

Compounds similar to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide have demonstrated antimicrobial activities. Debnath and Ganguly (2015) synthesized a series of derivatives that showed significant antibacterial and antifungal activities against various pathogenic microorganisms, indicating potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Cannabinoid Receptor Affinity

A study by Moldovan et al. (2017) on a series of indol-3-yl-oxoacetamides, closely related to the chemical , revealed that one of the fluorinated derivatives was a potent and selective ligand for the cannabinoid receptor type 2 (CB2). This highlights the potential application in targeting CB2 for therapeutic purposes (Moldovan et al., 2017).

Photophysical Properties for Sensing and Optoelectronic Applications

The photophysical properties of certain indole derivatives have been studied for potential applications in sensing and optoelectronics. Bozkurt and Doğan (2018) investigated a 4-aza-indole derivative, finding reverse solvatochromism behavior and high quantum yield, suggesting its use as a labeling agent in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Anti-Inflammatory and Analgesic Potential

Research has also explored the anti-inflammatory and analgesic properties of related compounds. Bhandari et al. (2010) designed and tested hybrid molecules with reduced gastrointestinal ulcerogenicity, significant anti-inflammatory, and analgesic properties, offering potential for safer NSAID alternatives (Bhandari et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-3-30(20-12-14-21(34-2)15-13-20)27(33)26(32)23-18-29(24-11-7-6-10-22(23)24)19-25(31)28-16-8-4-5-9-17-28/h6-7,10-15,18H,3-5,8-9,16-17,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGCSYHQPAGQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)

![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)

![2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2387064.png)

![N-(4-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2387070.png)